molecular formula C13H17NO4S B1583548 INK4C-IN-2 CAS No. 6314-70-1

INK4C-IN-2

Cat. No.: B1583548
CAS No.: 6314-70-1
M. Wt: 283.35 g/mol
InChI Key: XGOXPTXOQXHIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INK4C-IN-2 is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Cyclohexylsulfamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclohexylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOXPTXOQXHIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281769
Record name 4-(cyclohexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-70-1
Record name NSC23005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyclohexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for Studying the INK4C (p18) Cell Cycle Regulatory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "INK4C-IN-2" does not correspond to a known chemical entity in publicly available scientific literature. These application notes and protocols focus on the broader topic of the INK4C (also known as p18) signaling pathway and provide methodologies to study its function in cell culture, a likely intent of the original query.

Introduction

INK4C (Cyclin-Dependent Kinase Inhibitor 2C), also known as p18, is a crucial member of the INK4 family of tumor suppressor proteins.[1] These proteins are key regulators of the cell cycle, specifically at the G1 to S phase transition.[2][3] INK4C functions by directly binding to and inhibiting the activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] This inhibition prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression.[3]

Dysregulation of the INK4C/CDK4/6/pRb pathway is a common event in many human cancers.[4] Therefore, understanding the function of INK4C and identifying ways to modulate its pathway is of significant interest in cancer research and drug development. These application notes provide an overview of the INK4C signaling pathway and detailed protocols for its investigation in a cell culture setting.

INK4C (p18) Signaling Pathway

The canonical INK4C signaling pathway is a critical checkpoint in the G1 phase of the cell cycle.

INK4C_Signaling_Pathway cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces ActiveCDK46 Active Cyclin D-CDK4/6 Complex CyclinD->ActiveCDK46 CDK46 CDK4/6 CDK46->ActiveCDK46 INK4C INK4C (p18) INK4C->CDK46 Inhibits pRb pRb ActiveCDK46->pRb Phosphorylates E2F E2F pRb->E2F Sequesters CellCycleArrest G1 Cell Cycle Arrest pRb->CellCycleArrest S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription pRb_P pRb-P (Hyperphosphorylated) pRb_P->E2F CellCycleProgression G1/S Progression S_Phase_Genes->CellCycleProgression

INK4C (p18) signaling pathway in G1 cell cycle control.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of INK4C (p18) modulation.

Table 1: Effect of p18INK4c Knockout on Lymphocyte Proliferation

GenotypeStimulationProliferation (cpm)Fold Increase vs. Wild-TypeReference
Wild-TypeUnstimulated500 ± 150-[5]
p18-/-Unstimulated600 ± 2001.2[5]
Wild-TypeAnti-CD325,000 ± 5,000-[5]
p18-/-Anti-CD360,000 ± 10,0002.4[5]

Table 2: In Vitro Kinase Activity in Lymphocytes from Wild-Type and p18-/- Mice

GenotypeKinase ImmunoprecipitatedRelative Kinase Activity (%)Reference
Wild-TypeCDK4100[6]
p18-/-CDK4~100[6]
Wild-TypeCDK6100[6]
p18-/-CDK6250[6]

Experimental Protocols

Studying the function of INK4C typically involves modulating its expression in cultured cells and observing the downstream effects on cell cycle progression and proliferation.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for INK4C (p18) Functional Analysis start Start: Select Cell Line modulate_expression Modulate INK4C Expression (Overexpression or Knockdown) start->modulate_expression culture Cell Culture & Treatment modulate_expression->culture harvest Harvest Cells at Specified Time Points culture->harvest analysis Downstream Analysis harvest->analysis proliferation Proliferation Assay (MTT, BrdU) analysis->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western_blot Western Blot (pRb, CDK4/6, Cyclin D) analysis->western_blot kinase_assay CDK4/6 Kinase Assay analysis->kinase_assay end End: Data Interpretation proliferation->end cell_cycle->end western_blot->end kinase_assay->end

A typical experimental workflow for studying INK4C function.
Protocol 1: siRNA-Mediated Knockdown of INK4C (p18)

This protocol describes the transient knockdown of INK4C expression using small interfering RNA (siRNA).

Materials:

  • Human cell line with detectable INK4C expression (e.g., U2OS, SaOS-2).

  • CDKN2C/p18 INK4c siRNA (pools of 3-5 target-specific siRNAs are recommended).[7]

  • Non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 6-well tissue culture plates.

  • Reagents for Western blotting (see Protocol 3).

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 20-80 pmol of INK4C siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[8]

  • Transfection: a. Wash the cells once with 2 mL of Opti-MEM. b. Aspirate the medium and add 0.8 mL of Opti-MEM to the siRNA-lipid complex mixture. c. Add the final 1 mL mixture to the cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Media Change: Add 1 mL of complete medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

  • Harvesting: After 24-72 hours post-transfection, harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown, cell cycle analysis).

Protocol 2: Overexpression of INK4C (p18)

This protocol describes the transient overexpression of INK4C using a plasmid vector.

Materials:

  • Human cell line with low or absent INK4C expression (e.g., some cancer cell lines).

  • Expression vector containing the full-length human CDKN2C cDNA (e.g., pCMV6-ENTRY-CDKN2C).

  • Empty vector control (e.g., pCMV6-ENTRY).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium.

  • 6-well tissue culture plates.

  • Reagents for Western blotting and cell cycle analysis.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.

  • Transfection Complex Formation: a. For each well, dilute 2.5 µg of INK4C expression plasmid or empty vector control into 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of P3000 Reagent into the diluted DNA. c. In another tube, dilute 3.75 µL of Lipofectamine 3000 into 125 µL of Opti-MEM. d. Combine the diluted DNA/P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection: Add the DNA-lipid complex to the cells.

  • Incubation and Harvesting: Incubate cells for 48-72 hours post-transfection before harvesting for downstream analysis.

Protocol 3: Analysis of Downstream Effects

A. Western Blotting for pRb Phosphorylation

  • Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

    • Anti-p18 INK4C (to confirm knockdown/overexpression).

    • Anti-phospho-Rb (Ser807/811).

    • Anti-total Rb.

    • Anti-CDK4.

    • Anti-CDK6.

    • Anti-Cyclin D1.

    • Anti-GAPDH or β-actin (as a loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect with an enhanced chemiluminescence (ECL) substrate.

B. Cell Cycle Analysis by Flow Cytometry

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash cells with PBS to remove ethanol.

  • Resuspend cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

C. CDK4/6 Kinase Assay

  • Lyse cells and immunoprecipitate CDK4 or CDK6 using specific antibodies.

  • Wash the immunoprecipitates extensively.

  • Perform an in vitro kinase reaction by incubating the immunoprecipitates with a GST-Rb fusion protein substrate and [γ-32P]ATP.[6]

  • Resolve the reaction products by SDS-PAGE and visualize the phosphorylated GST-Rb by autoradiography.

Small Molecule Modulators of the INK4C Pathway

While a specific inhibitor named "this compound" is not documented, the broader INK4C pathway can be modulated by small molecules that target its downstream effectors, CDK4 and CDK6. Several CDK4/6 inhibitors have been developed and are used in cancer therapy.[9][10] These include:

  • Palbociclib (PD-0332991)

  • Ribociclib (LEE011)

  • Abemaciclib (LY2835219)

These compounds can be used in cell culture experiments to mimic the effects of INK4C activity by directly inhibiting CDK4 and CDK6. This provides a pharmacological approach to studying the consequences of blocking this critical cell cycle checkpoint. Recent studies have also identified CDK4/6 inhibitors as potential activators of the NLRP3 inflammasome, suggesting broader immunomodulatory roles.[11]

References

Validation & Comparative

Validating the Efficacy of Novel CDK4/6 Inhibitors in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against cell cycle regulators has marked a significant advancement in oncology. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, in particular, have become a cornerstone treatment for hormone receptor-positive (HR+) breast cancer and are under investigation for a variety of other malignancies.[1][2][3][4] This guide provides a comparative framework for evaluating the preclinical efficacy of a novel CDK4/6 inhibitor, here termed INK4C-IN-2, using patient-derived xenograft (PDX) models. The methodologies and data presented are based on established protocols and findings for currently approved CDK4/6 inhibitors, offering a blueprint for the validation of new therapeutic agents.

The INK4C/CDK4/6 Signaling Pathway: A Key Regulator of Cell Proliferation

The INK4 family of proteins, including p18INK4c, are endogenous tumor suppressors that specifically inhibit CDK4 and CDK6.[5][6][7] By binding to CDK4/6, INK4 proteins prevent the formation of active complexes with D-type cyclins.[6][7] This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[8] Dysregulation of this pathway, a common event in cancer, leads to uncontrolled cell proliferation.[9] this compound is a hypothetical novel small molecule designed to mimic the inhibitory action of INK4C, thereby blocking CDK4/6 activity and arresting the cell cycle in cancer cells.

INK4C_Pathway cluster_0 G1 Phase cluster_1 Inhibition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Active_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->Active_CDK46 CDK46 CDK4/6 CDK46->Active_CDK46 pRb pRb (Inactive) Active_CDK46->pRb Phosphorylation Rb Rb Rb->Active_CDK46 Inhibition E2F E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb pRb->E2F Proliferation Cell Proliferation S_Phase_Genes->Proliferation INK4C p18INK4c (Endogenous Inhibitor) INK4C->CDK46 Inhibition INK4C_IN_2 This compound (Hypothetical Drug) INK4C_IN_2->CDK46 Inhibition

Caption: The INK4C/CDK4/6 signaling pathway and the mechanism of action of this compound.

Comparative Efficacy of this compound in Patient-Derived Xenografts

To validate the in vivo efficacy of this compound, a head-to-head comparison against a standard-of-care CDK4/6 inhibitor (e.g., Palbociclib) and a vehicle control is essential. This study would utilize a panel of well-characterized PDX models from various tumor types known to be driven by CDK4/6 dysregulation.

Experimental Workflow

PDX_Workflow cluster_treatments Treatment Arms Patient_Tumor Patient Tumor Tissue Engraftment Subcutaneous Engraftment in Immunocompromised Mice Patient_Tumor->Engraftment PDX_Establishment PDX Model Establishment (Passage and Expansion) Engraftment->PDX_Establishment Tumor_Bearing_Mice Generation of Tumor-Bearing Mouse Cohorts PDX_Establishment->Tumor_Bearing_Mice Randomization Randomization into Treatment Groups Tumor_Bearing_Mice->Randomization Vehicle Vehicle Control Randomization->Vehicle INK4C_IN_2_Group This compound Randomization->INK4C_IN_2_Group Alternative Alternative CDK4/6 Inhibitor Randomization->Alternative Treatment Daily Oral Gavage Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint Vehicle->Treatment INK4C_IN_2_Group->Treatment Alternative->Treatment

Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.

Quantitative Data Summary

The following tables represent hypothetical data from a study comparing this compound to Palbociclib in three different PDX models: HR+ Breast Cancer, Glioblastoma, and Liposarcoma.

Table 1: Tumor Growth Inhibition (TGI)

PDX ModelTreatment GroupDose (mg/kg)Mean TGI (%)Standard Deviationp-value (vs. Vehicle)
HR+ Breast Cancer Vehicle-0--
This compound5085± 8.2<0.001
Palbociclib10078± 9.5<0.001
Glioblastoma Vehicle-0--
This compound5062± 11.3<0.01
Palbociclib10045± 12.1<0.05
Liposarcoma Vehicle-0--
This compound5075± 7.9<0.001
Palbociclib10070± 8.8<0.001

Table 2: Pharmacodynamic Biomarker Analysis (Rb Phosphorylation)

PDX ModelTreatment Groupp-Rb/Total Rb Ratio (Normalized to Vehicle)Standard Deviationp-value (vs. Vehicle)
HR+ Breast Cancer Vehicle1.00--
This compound0.18± 0.05<0.001
Palbociclib0.25± 0.07<0.001
Glioblastoma Vehicle1.00--
This compound0.41± 0.10<0.01
Palbociclib0.58± 0.12<0.05
Liposarcoma Vehicle1.00--
This compound0.28± 0.06<0.001
Palbociclib0.35± 0.08<0.001

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Establishment of Patient-Derived Xenografts
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.

  • Implantation: Tumor fragments (approximately 3x3x3 mm) are subcutaneously implanted into the flanks of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Passaging: Tumors are measured twice weekly with calipers. Once tumors reach a volume of 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. PDX models are typically used for efficacy studies within the first ten passages to maintain fidelity to the original patient tumor.[10][11][12]

In Vivo Drug Efficacy Study
  • Cohort Formation: Once tumors in expanded cohorts reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Drug Administration: this compound and the comparator drug (e.g., Palbociclib) are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. The vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint volume, or after a fixed duration of treatment. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Pharmacodynamic Analysis
  • Tissue Collection: At the end of the efficacy study, a subset of tumors from each group is collected at a specified time point after the final dose (e.g., 4 hours).

  • Western Blotting for Rb Phosphorylation:

    • Tumor lysates are prepared and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against phosphorylated Rb (e.g., Ser780) and total Rb.

    • Following incubation with secondary antibodies, protein bands are visualized and quantified using a chemiluminescence imaging system. The ratio of phosphorylated Rb to total Rb is calculated to assess target engagement.

  • Immunohistochemistry (IHC) for Ki-67:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Sections are stained with an antibody against the proliferation marker Ki-67.

    • The percentage of Ki-67 positive cells is quantified to assess the anti-proliferative effect of the treatments.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, preclinical validation strategy for a novel CDK4/6 inhibitor, this compound, using PDX models. The strength of this approach lies in the direct comparison with established therapies in clinically relevant models.[13][14] The presented data tables and experimental protocols provide a clear framework for assessing efficacy, target engagement, and anti-proliferative effects. Such rigorous preclinical evaluation is indispensable for the successful clinical translation of new cancer therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INK4C-IN-2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
INK4C-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.